![molecular formula C19H16ClN3O2 B1231997 Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- CAS No. 877459-37-5](/img/structure/B1231997.png)
Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves complex chemical processes, aiming to achieve the desired molecular structure and functional properties. Notably, the metabolic formation and synthesis of related compounds indicate a strategic approach to achieve hypocholesteremic effects, as demonstrated by the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, highlighting the intricate steps involved in obtaining such compounds with specific biological activities (Sinsheimer et al., 1976).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives plays a crucial role in their biological activities and chemical properties. For instance, the crystal structure analysis of a related compound provides insight into the spatial arrangement and potential interaction sites that could influence its biological effects. The detailed structure of (R)-N′-[2-(4-Methoxy-6-chloro)-pyrimidinyl]-N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea offers a glimpse into the complex arrangement and interactions at the molecular level, which are crucial for its function (Li et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can lead to various products with distinct properties. For example, the synthesis and evaluation of a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents demonstrate the versatility of such compounds in chemical transformations and their potential in medical applications (Jian Feng et al., 2020).
Physical Properties Analysis
The physical properties of "Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-" and its derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical application. The crystal structure and biological activities study provide valuable data on the physical characteristics that influence its use in various fields (Li et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility and application scope of this compound. Investigations into the synthesis and biological activity of new 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds highlight the importance of chemical properties in determining the efficacy and potential uses of such molecules in therapeutic contexts (M. M. Al-Sanea et al., 2018).
科学的研究の応用
Urea Biosensors
Urea, an organic compound critical in the nitrogen metabolism of organisms, serves as a key indicator of various health conditions and environmental factors. Recent advances have led to the development of urea biosensors, utilizing enzyme urease for detection. Such biosensors employ nanoparticles, conducting polymers, and carbon materials for enzyme immobilization, showing potential in medical diagnostics and environmental monitoring (Botewad et al., 2021).
Agricultural Applications
In agriculture, urea plays a dual role as a non-protein nitrogen source in animal feed and as a nitrogen fertilizer enhancing plant growth. Research on urea metabolism in ruminants reveals its significance in improving the efficiency of feed protein utilization. Innovations in fertilizer technology aim to mitigate environmental pollution through controlled-release formulations and urease inhibitors, enhancing nitrogen use efficiency and reducing losses (Jin et al., 2018).
Environmental Implications
Urea's environmental footprint, particularly in relation to fertilizer use, has prompted research into urease and nitrification inhibitors. These studies focus on reducing ammonia volatilization and greenhouse gas emissions from urea-based fertilizers, with implications for sustainable agriculture and environmental protection (Ray et al., 2020).
Drug Design Applications
Urea derivatives, due to their unique hydrogen bonding capabilities, find extensive applications in drug design. They are incorporated into small molecules for modulating drug-target interactions, impacting selectivity, stability, toxicity, and pharmacokinetic profiles. This highlights urea's pivotal role in medicinal chemistry and therapeutic developments (Jagtap et al., 2017).
Microbial Metabolism and Soil Fertility
Urea's role extends to microbial metabolism in aquatic and terrestrial ecosystems, influencing nitrogen recycling and soil fertility. The enzymatic breakdown of urea by urease in various microorganisms underscores its importance in nutrient cycling, with implications for enhancing soil fertility and agricultural productivity (Solomon et al., 2010).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-15-8-4-9-16(12-15)22-19(24)23-18-17(10-5-11-21-18)25-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQLQTPBSOVRJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399640 |
Source


|
| Record name | 1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- | |
CAS RN |
877459-37-5 |
Source


|
| Record name | 1-(3-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,22S,23S,25R,26R,28S,31S,33S)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1231915.png)
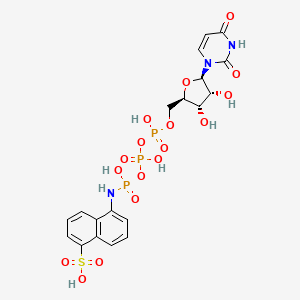
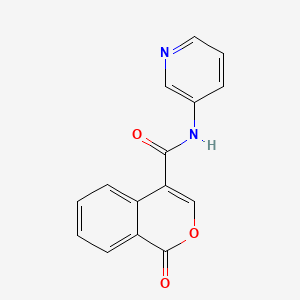
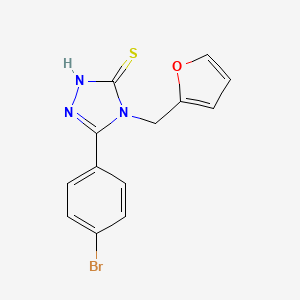
![1-[[5-Bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1231925.png)
![N-cycloheptyl-3-(5,7-dioxo-6-pyrrolo[3,4-b]pyridinyl)propanamide](/img/structure/B1231926.png)
![5-(1-Ethyl-3-methyl-4-pyrazolyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1231927.png)
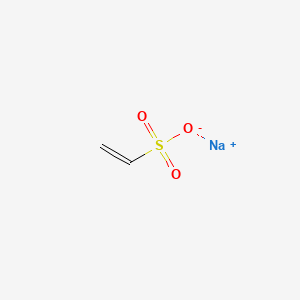
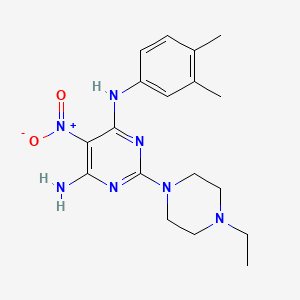
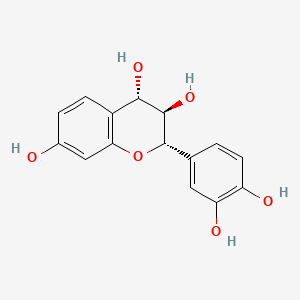
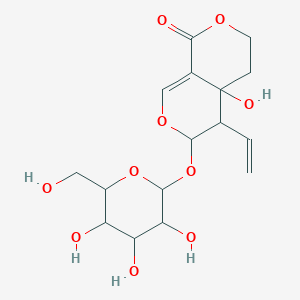
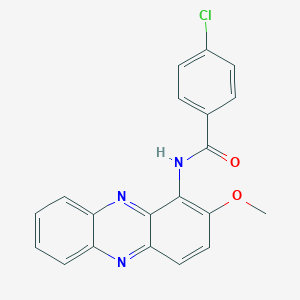
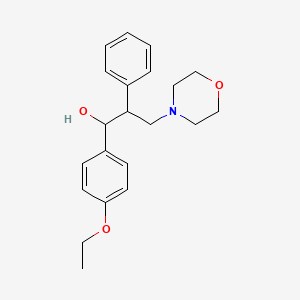
![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)